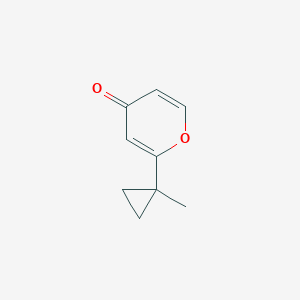

2-(1-Methylcyclopropyl)-4H-pyran-4-one

描述

2-(1-Methylcyclopropyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that derivatives of pyran, including 2-(1-Methylcyclopropyl)-4H-pyran-4-one, exhibit significant antitumor properties. For instance, studies have shown that certain 4H-pyran derivatives can inhibit the proliferation of cancer cells, such as HCT-116 colorectal cancer cells. These compounds have demonstrated cytotoxic effects with IC50 values lower than conventional chemotherapeutics, indicating their potential as anticancer agents .

2. Antimicrobial Properties

Pyran derivatives are being investigated for their antibacterial and antifungal activities. In one study, specific 4H-pyran derivatives were tested against various Gram-positive bacteria and showed promising results, outperforming traditional antibiotics like ampicillin. This suggests that this compound could be developed into a novel antimicrobial agent .

3. Antioxidant Effects

The antioxidant capacity of pyran derivatives has been evaluated through DPPH scavenging assays. Certain compounds within this class have shown superior radical-scavenging abilities compared to established antioxidants, indicating their potential utility in preventing oxidative stress-related diseases .

Materials Science Applications

1. Fluorophores and Mechanochromism

Recent studies have highlighted the use of styryl-substituted 4-pyrones as fluorophores due to their unique photophysical properties. These compounds can exhibit mechanochromism—changes in color when subjected to mechanical stress—making them suitable for applications in sensors and smart materials . The incorporation of this compound into polymer matrices could enhance the functionality of these materials.

2. DNA Binding Studies

Research has shown that certain pyran derivatives can bind to DNA through the minor groove, which is crucial for developing therapeutic agents targeting genetic material. This property can be exploited in designing drugs that specifically interact with DNA for therapeutic interventions in genetic disorders or cancer .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of this compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Case Studies

Case Study 1: Antitumor Activity Assessment

In a study assessing the cytotoxic effects of various pyran derivatives on HCT-116 cells, compounds were screened for their ability to inhibit cell growth. The results indicated that specific modifications to the pyran structure significantly enhanced anticancer activity, with some derivatives achieving IC50 values below those of standard treatments .

Case Study 2: Antimicrobial Evaluation

A series of experiments tested the antibacterial efficacy of pyran derivatives against common pathogens. The results showed that certain compounds exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .

属性

CAS 编号 |

1163707-49-0 |

|---|---|

分子式 |

C9H10O2 |

分子量 |

150.17 g/mol |

IUPAC 名称 |

2-(1-methylcyclopropyl)pyran-4-one |

InChI |

InChI=1S/C9H10O2/c1-9(3-4-9)8-6-7(10)2-5-11-8/h2,5-6H,3-4H2,1H3 |

InChI 键 |

WZNJVVLMTFIMBO-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC1)C2=CC(=O)C=CO2 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。